2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 304645-39-4
VCID: VC21410435
InChI: InChI=1S/C25H22BrN3O3/c26-21-10-2-1-7-18(21)23(30)28-14-11-27(12-15-28)13-16-29-24(31)19-8-3-5-17-6-4-9-20(22(17)19)25(29)32/h1-10H,11-16H2
SMILES: C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Br
Molecular Formula: C25H22BrN3O3
Molecular Weight: 492.4g/mol

2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 304645-39-4

Cat. No.: VC21410435

Molecular Formula: C25H22BrN3O3

Molecular Weight: 492.4g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 304645-39-4

Specification

CAS No. 304645-39-4
Molecular Formula C25H22BrN3O3
Molecular Weight 492.4g/mol
IUPAC Name 2-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C25H22BrN3O3/c26-21-10-2-1-7-18(21)23(30)28-14-11-27(12-15-28)13-16-29-24(31)19-8-3-5-17-6-4-9-20(22(17)19)25(29)32/h1-10H,11-16H2
Standard InChI Key YXXMSVMUSHCGHX-UHFFFAOYSA-N
SMILES C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Br
Canonical SMILES C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Br

Introduction

The compound 2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that incorporates several key structural elements, including a piperazine ring, a benzo[de]isoquinoline core, and a 2-bromobenzoyl moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic challenges.

Synthesis Overview

The synthesis of such a compound typically involves multiple steps, including the formation of the piperazine derivative, the introduction of the bromobenzoyl group, and the coupling with the benzo[de]isoquinoline core. The process may involve reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) for peptide coupling reactions.

Synthesis Steps

  • Preparation of Piperazine Derivative:

    • Start with piperazine and introduce a protecting group if necessary.

    • React with 2-bromobenzoyl chloride to form the 4-(2-bromobenzoyl)piperazine.

  • Formation of Benzo[de]isoquinoline Core:

    • Synthesize or obtain the benzo[de]isoquinoline-1,3(2H)-dione core.

  • Coupling Reaction:

    • Couple the piperazine derivative with the benzo[de]isoquinoline core via an appropriate linker.

Potential Applications

Compounds with similar structures are often investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The specific biological activity of 2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione would depend on its interactions with biological targets, which could be explored through in vitro and in vivo studies.

Biological Activity

ActivityDescription
Anti-inflammatoryPotential to reduce inflammation by interacting with enzymes or receptors involved in inflammatory pathways.
AntimicrobialPossible action against bacteria or fungi by disrupting cellular processes.
AnticancerCould inhibit cancer cell growth by targeting specific cellular mechanisms.

Related Compounds

  • 2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (CAS: 923122-18-3) is a related compound with a pyrimidine core instead of benzo[de]isoquinoline .

  • 2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is another related compound with a phenyl-substituted pyrimidine core.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator